N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 2034201-55-1
VCID: VC7209367
InChI: InChI=1S/C19H24N4O2/c1-25-16-4-2-3-14(11-16)19(24)20-15-7-9-23(10-8-15)18-12-17(21-22-18)13-5-6-13/h2-4,11-13,15H,5-10H2,1H3,(H,20,24)(H,21,22)
SMILES: COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4
Molecular Formula: C19H24N4O2
Molecular Weight: 340.427

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide

CAS No.: 2034201-55-1

Cat. No.: VC7209367

Molecular Formula: C19H24N4O2

Molecular Weight: 340.427

* For research use only. Not for human or veterinary use.

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide - 2034201-55-1

Specification

CAS No. 2034201-55-1
Molecular Formula C19H24N4O2
Molecular Weight 340.427
IUPAC Name N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide
Standard InChI InChI=1S/C19H24N4O2/c1-25-16-4-2-3-14(11-16)19(24)20-15-7-9-23(10-8-15)18-12-17(21-22-18)13-5-6-13/h2-4,11-13,15H,5-10H2,1H3,(H,20,24)(H,21,22)
Standard InChI Key HIXMINGCPICBJY-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide, reflects its three primary structural components:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms. The 3-position is substituted with a cyclopropyl group, while the 1-position is linked to a piperidine ring.

  • Piperidine Spacer: A six-membered saturated ring containing one nitrogen atom, serving as a conformational bridge between the pyrazole and benzamide groups.

  • 3-Methoxybenzamide: A benzamide derivative with a methoxy (-OCH₃) group at the 3-position of the benzene ring.

Table 1: Key Molecular Properties

PropertyValue/DescriptionSource
Molecular FormulaC₂₀H₂₄N₄O₂Calculated
Molecular Weight352.44 g/molCalculated
Key Functional GroupsPyrazole, cyclopropyl, piperidine, benzamide
Potential PharmacophoresMethoxy group, aromatic rings, hydrogen bond acceptors

The cyclopropyl group enhances metabolic stability by reducing oxidative degradation, while the methoxy group may improve solubility and target binding . Structural analogs, such as N-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)acetamide derivatives, demonstrate similar stability profiles .

Synthetic Pathways and Intermediate Compounds

While no explicit synthesis route for N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide is documented, its assembly can be inferred from related patents and synthetic methodologies:

Pyrazole Ring Formation

Pyrazole cores are typically synthesized via 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds . For example:

  • Cyclopropane Introduction: Cyclopropylacetylenes or cyclopropanecarboxaldehydes react with hydrazines to form 5-cyclopropylpyrazole intermediates .

  • Substitution at N-1: Alkylation or nucleophilic substitution introduces the piperidine group at the pyrazole’s 1-position .

Piperidine-Benzamide Coupling

The piperidine moiety is often functionalized via amide bond formation with carboxylic acid derivatives. A representative step involves:

  • Reacting 4-aminopiperidine with 3-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) .

  • Purification via column chromatography or recrystallization .

Table 2: Hypothetical Synthetic Steps

StepReaction TypeReagents/ConditionsIntermediate
1CycloadditionHydrazine, cyclopropanecarboxaldehyde, ethanol, reflux5-Cyclopropyl-1H-pyrazol-3-amine
2Alkylation4-Bromopiperidine, K₂CO₃, DMF, 80°C1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidine
3Amide Coupling3-Methoxybenzoyl chloride, Et₃N, CH₂Cl₂, rtTarget Compound
Compound ClassTarget Organism/Cell LineActivity (IC₅₀/ MIC)Source
1-(4-Methoxybenzyl)pyrazol-aminesStaphylococcus aureusMIC = 2–8 µg/mL
3-Cyclopropylpyrazole acetamidesHeLa (cervical cancer)IC₅₀ = 0.5 µM
Trifluoropropane-pyrazolesMCF-7 (breast cancer)IC₅₀ = 12 nM

Future Research Directions

  • Synthesis Optimization: Develop scalable routes using continuous-flow chemistry or biocatalytic methods to improve yield .

  • Structure-Activity Relationships (SAR): Systematically vary substituents (e.g., methoxy position, cyclopropyl size) to enhance potency .

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models, focusing on blood-brain barrier penetration for CNS targets .

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